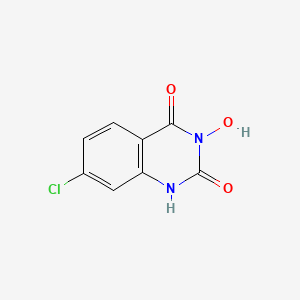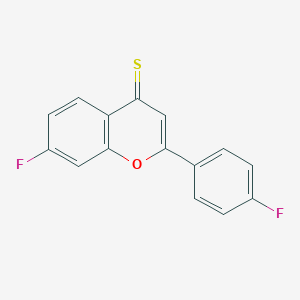![molecular formula C10H6FN3O B10845575 7-Fluoro-1,3-dihydro-imidazo[4,5-b]quinolin-2-one](/img/structure/B10845575.png)
7-Fluoro-1,3-dihydro-imidazo[4,5-b]quinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoro-1,3-dihydro-imidazo[4,5-b]quinolin-2-one is a heterocyclic compound that belongs to the imidazoquinoline family. This compound is characterized by its unique structure, which includes a fused imidazole and quinoline ring system with a fluorine atom at the 7th position. The presence of the fluorine atom enhances its chemical stability and biological activity, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-1,3-dihydro-imidazo[4,5-b]quinolin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzonitrile with ethyl 2-fluoroacetate under basic conditions to form the intermediate, which is then cyclized using a suitable dehydrating agent to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-1,3-dihydro-imidazo[4,5-b]quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced imidazoquinoline derivatives.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions include various substituted imidazoquinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
7-Fluoro-1,3-dihydro-imidazo[4,5-b]quinolin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Investigated for its potential as an antiviral and anticancer agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 7-Fluoro-1,3-dihydro-imidazo[4,5-b]quinolin-2-one involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to these targets, which may include enzymes, receptors, or nucleic acids. The compound can modulate various biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Imidazo[4,5-b]pyridine: Similar structure but lacks the quinoline ring.
Imidazo[1,2-a]quinoline: Different positioning of the imidazole ring.
7-Chloro-1,3-dihydro-imidazo[4,5-b]quinolin-2-one: Chlorine instead of fluorine at the 7th position.
Uniqueness: The presence of the fluorine atom at the 7th position in 7-Fluoro-1,3-dihydro-imidazo[4,5-b]quinolin-2-one imparts unique chemical and biological properties, such as increased stability and enhanced biological activity, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C10H6FN3O |
|---|---|
Molecular Weight |
203.17 g/mol |
IUPAC Name |
7-fluoro-1,3-dihydroimidazo[4,5-b]quinolin-2-one |
InChI |
InChI=1S/C10H6FN3O/c11-6-1-2-7-5(3-6)4-8-9(12-7)14-10(15)13-8/h1-4H,(H2,12,13,14,15) |
InChI Key |
XTXHKKBSLRGOJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC3=C(C=C2C=C1F)NC(=O)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


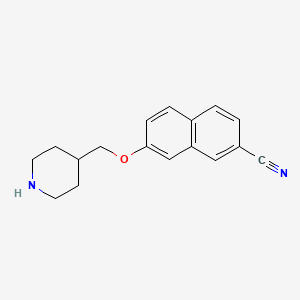
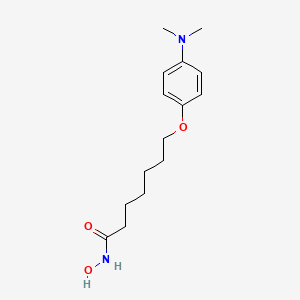

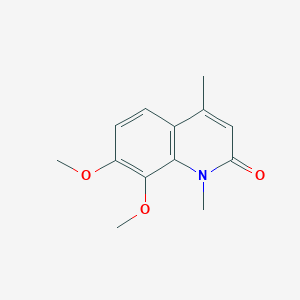

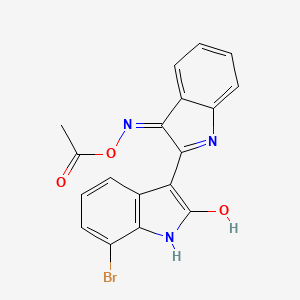
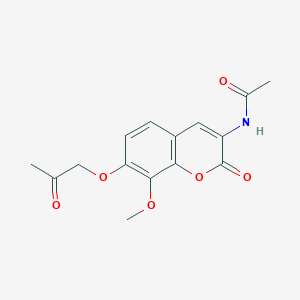
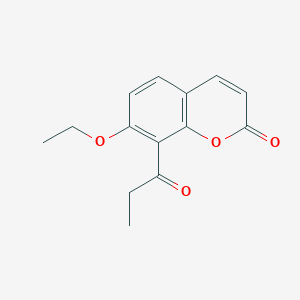
![7-Chloro-1,3-dihydro-imidazo[4,5-b]quinolin-2-one](/img/structure/B10845544.png)
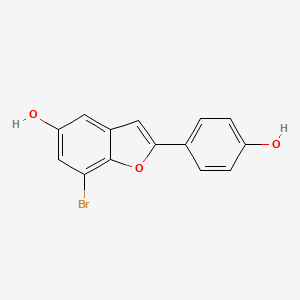
![7-chloro-6H-chromeno[4,3-b]quinoline-3,9-diol](/img/structure/B10845551.png)
